1-Piperazinebutanamine, 4-(2,3-dichlorophenyl)-
Overview
Description
1-Piperazinebutanamine, 4-(2,3-dichlorophenyl)- is a chemical compound with the molecular formula C14H21Cl2N3 and a molecular weight of 302.2 g/mol. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Piperazinebutanamine, 4-(2,3-dichlorophenyl)- can be synthesized through various methods. One common method involves the cyclization of 2,3-dichlorophenylamine with piperazine in the presence of a suitable solvent . Another method involves the condensation of 2,3-dichlorobromobenzene with piperazine . These reactions typically require specific conditions such as high temperature and the use of catalysts to achieve optimal yields.
Industrial Production Methods: In industrial settings, the production of 1-Piperazinebutanamine, 4-(2,3-dichlorophenyl)- often involves large-scale reactions with stringent control over reaction parameters to ensure high purity and yield. The use of continuous flow reactors and advanced purification techniques are common in industrial production to meet the demand for this compound in various applications .
Chemical Reactions Analysis
Types of Reactions: 1-Piperazinebutanamine, 4-(2,3-dichlorophenyl)- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogen exchange reactions often use reagents like sodium iodide in acetone.
Major Products Formed:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1-Piperazinebutanamine, 4-(2,3-dichlorophenyl)- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of biological pathways and interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of antipsychotic drugs.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 1-Piperazinebutanamine, 4-(2,3-dichlorophenyl)- involves its interaction with specific molecular targets and pathways. It acts as a partial agonist at central dopamine D2 and D3 receptors and as an antagonist at serotonin 5-HT2A receptors . This interaction modulates neurotransmitter activity, which is crucial for its therapeutic effects in treating psychiatric disorders .
Comparison with Similar Compounds
- 1-(4-Bromophenyl)piperazine (pBPP)
- 1-(3-Chloro-4-fluorophenyl)piperazine (3,4-CFPP)
- Aripiprazole
- Cariprazine
Comparison: 1-Piperazinebutanamine, 4-(2,3-dichlorophenyl)- is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct pharmacological properties. Compared to similar compounds like aripiprazole and cariprazine, it exhibits different receptor binding affinities and therapeutic profiles .
Properties
IUPAC Name |
4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butan-1-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21Cl2N3/c15-12-4-3-5-13(14(12)16)19-10-8-18(9-11-19)7-2-1-6-17/h3-5H,1-2,6-11,17H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLBICQIZTNCOCN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCCN)C2=C(C(=CC=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21Cl2N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90455186 | |
Record name | 1-Piperazinebutanamine, 4-(2,3-dichlorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90455186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
189061-44-7 | |
Record name | 1-Piperazinebutanamine, 4-(2,3-dichlorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90455186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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